Cefilavancin
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Overview
Description
Cefilavancin is a covalently-linked glycopeptide-cephalosporin (beta-lactam) heterodimer antibiotic. It exhibits substantially greater activity than its component parts against Gram-positive bacteria . This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Preparation Methods
Cefilavancin is synthesized through a complex multistep process involving the coupling of glycopeptide and cephalosporin moieties. The synthetic route typically involves the following steps:
Preparation of Glycopeptide Moiety: This involves the synthesis of the glycopeptide core structure through peptide coupling reactions.
Preparation of Cephalosporin Moiety: The cephalosporin core is synthesized through beta-lactam ring formation and subsequent functionalization.
Coupling Reaction: The glycopeptide and cephalosporin moieties are covalently linked through a coupling reaction under specific conditions to form the final heterodimer structure.
Chemical Reactions Analysis
Cefilavancin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cefilavancin has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of glycopeptide-cephalosporin heterodimers.
Biology: The compound is used in research on bacterial cell wall synthesis and resistance mechanisms.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains like MRSA.
Industry: The compound is explored for its potential use in developing new antibiotics and antimicrobial agents
Mechanism of Action
Cefilavancin operates through a unique mechanism of action that sets it apart from other antibiotics. It primarily inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursor units. This inhibition disrupts the cross-linking process essential for the structural integrity of the bacterial cell wall, leading to cell lysis and death. Additionally, this compound can disrupt bacterial biofilms, making it effective against chronic infections .
Comparison with Similar Compounds
Cefilavancin is compared with other glycopeptide and cephalosporin antibiotics:
Vancomycin: Like this compound, Vancomycin is a glycopeptide antibiotic but lacks the cephalosporin component, making this compound more effective against certain resistant strains.
Teicoplanin: Another glycopeptide antibiotic, Teicoplanin, also lacks the cephalosporin component and has a different spectrum of activity.
Ceftaroline: A cephalosporin antibiotic, Ceftaroline, does not have the glycopeptide component, making this compound unique in its dual mechanism of action
This compound’s uniqueness lies in its covalently-linked glycopeptide-cephalosporin structure, providing a broader spectrum of activity and effectiveness against resistant bacterial strains.
Properties
CAS No. |
722454-12-8 |
---|---|
Molecular Formula |
C87H95Cl3N16O28S2 |
Molecular Weight |
1983.3 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-[3-[[(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carbonyl]amino]propoxyimino]acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C87H95Cl3N16O28S2/c1-33(2)20-45(94-5)74(117)100-62-66(112)36-11-14-49(43(88)22-36)130-51-24-38-25-52(70(51)134-85-71(69(115)68(114)53(31-107)132-85)133-55-29-87(4,93)72(116)34(3)129-55)131-50-15-12-37(23-44(50)89)67(113)63-81(124)99-59(42-26-40(108)27-48(110)56(42)41-21-35(10-13-47(41)109)57(77(120)101-63)98-78(121)58(38)97-75(118)46(28-54(91)111)96-80(62)123)76(119)95-16-9-19-128-104-61(60-73(90)136-86(92)103-60)79(122)102-64-82(125)106-65(84(126)127)39(32-135-83(64)106)30-105-17-7-6-8-18-105/h6-8,10-15,17-18,21-27,33-34,45-46,53,55,57-59,62-64,66-69,71-72,83,85,94,107,112-116H,9,16,19-20,28-32,93H2,1-5H3,(H15-,91,92,95,96,97,98,99,100,101,102,103,104,108,109,110,111,117,118,119,120,121,122,123,124,126,127)/t34-,45+,46-,53+,55-,57+,58+,59-,62+,63-,64+,66+,67+,68+,69-,71+,72+,83+,85-,87-/m0/s1 |
InChI Key |
OGUAFUAJSPORAH-KHCCTVBNSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCO/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cefilavancin; TD-1792; TD1792; TD 1792 |
Origin of Product |
United States |
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